molecular formula C8H10N2S B7637619 5-[(Dimethylamino)methyl]thiophene-3-carbonitrile

5-[(Dimethylamino)methyl]thiophene-3-carbonitrile

Cat. No.: B7637619
M. Wt: 166.25 g/mol
InChI Key: UDTSVCNLINFLLU-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]thiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with a dimethylaminomethyl group and a cyano group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylamino)methyl]thiophene-3-carbonitrile typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is often carried out under reflux conditions in the presence of a base such as sodium methoxide in methanol .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylamino)methyl]thiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophene derivatives .

Scientific Research Applications

5-[(Dimethylamino)methyl]thiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]thiophene-3-carbonitrile involves its interaction with various molecular targets and pathways. The dimethylaminomethyl group can enhance the compound’s ability to interact with biological membranes and proteins, while the cyano group can participate in hydrogen bonding and other interactions. These properties contribute to its bioactivity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbonitrile: Lacks the dimethylaminomethyl group, resulting in different electronic properties and reactivity.

    5-Methylthiophene-3-carbonitrile: Substituted with a methyl group instead of a dimethylaminomethyl group, leading to variations in steric and electronic effects.

    2-Aminothiophene-3-carbonitrile:

Uniqueness

5-[(Dimethylamino)methyl]thiophene-3-carbonitrile is unique due to the presence of both the dimethylaminomethyl and cyano groups, which confer distinct electronic properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-[(dimethylamino)methyl]thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-10(2)5-8-3-7(4-9)6-11-8/h3,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTSVCNLINFLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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